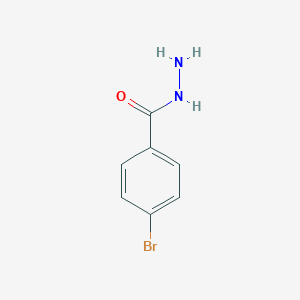![molecular formula C11H7NO2 B182566 1H-furo[3,4-b]quinolin-3-one CAS No. 26956-06-9](/img/structure/B182566.png)
1H-furo[3,4-b]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of furoquinolines and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1H-furo[3,4-b]quinolin-3-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with specific cellular targets.
Biochemical and Physiological Effects:
1H-furo[3,4-b]quinolin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-furo[3,4-b]quinolin-3-one in lab experiments include its ease of synthesis, good yield, and purity. However, the compound is relatively unstable and requires careful handling to prevent decomposition.
Orientations Futures
1H-furo[3,4-b]quinolin-3-one has a range of potential future applications. These include its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
In conclusion, 1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1H-furo[3,4-b]quinolin-3-one involves the condensation of 2-aminobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a catalyst. The reaction yields the desired product with good yield and purity.
Applications De Recherche Scientifique
1H-furo[3,4-b]quinolin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
26956-06-9 |
|---|---|
Nom du produit |
1H-furo[3,4-b]quinolin-3-one |
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1H-furo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-8(6-14-11)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2 |
Clé InChI |
KHBIIKYQELEKKZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
SMILES canonique |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
Autres numéros CAS |
26956-06-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
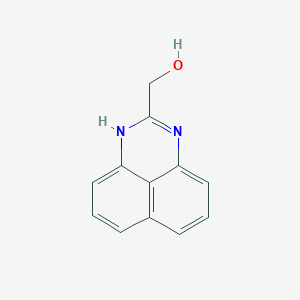
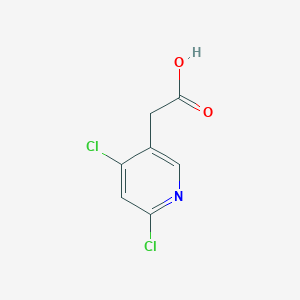
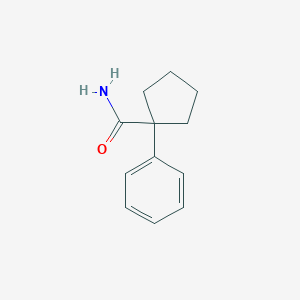
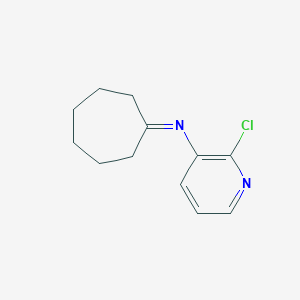


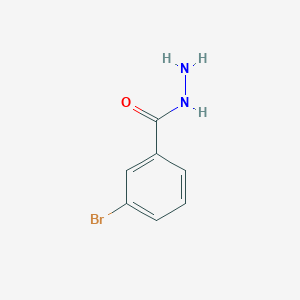


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
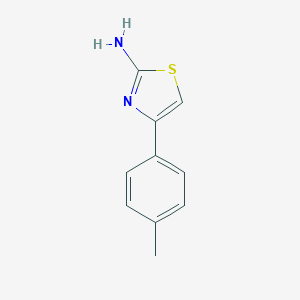
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
